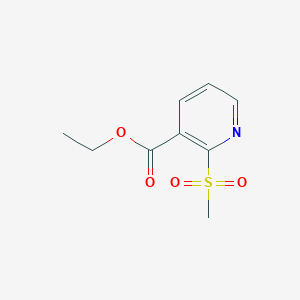

Ethyl 2-(methylsulfonyl)nicotinate

Description

Ethyl 2-(methylsulfonyl)nicotinate is a nicotinic acid derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-carboxyl position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the methylsulfonyl group, which can enhance reactivity in cross-coupling reactions or serve as a directing group in further functionalization.

Properties

CAS No. |

1186663-29-5 |

|---|---|

Molecular Formula |

C9H11NO4S |

Molecular Weight |

229.26 g/mol |

IUPAC Name |

ethyl 2-methylsulfonylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-10-8(7)15(2,12)13/h4-6H,3H2,1-2H3 |

InChI Key |

QMCRJGSJCHJJBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylsulfonyl)nicotinate typically involves the esterification of 2-(methylsulfonyl)nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)nicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(methylsulfonyl)nicotinate with structurally related ethyl nicotinate derivatives, focusing on substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- The methylsulfonyl group in this compound is strongly electron-withdrawing, which polarizes the pyridine ring and increases electrophilicity at adjacent positions. This contrasts with the electron-donating methoxy group in Ethyl 2-chloro-6-methoxynicotinate, which stabilizes the ring but may reduce reactivity in certain reactions.

- Halogen substituents (e.g., chlorine in ) enable cross-coupling reactions, while ethynyl groups (e.g., trimethylsilyl-ethynyl in ) are pivotal in constructing fused heterocyclic systems.

The trimethylsilyl group in enhances solubility in nonpolar solvents, a property absent in the polar sulfonyl derivative.

Applications: Ethyl 2-methylnicotinate and Ethyl 2-chloro-6-methoxynicotinate are primarily used as intermediates in drug synthesis.

Biological Activity

Ethyl 2-(methylsulfonyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nicotinate moiety linked to a methylsulfonyl group. This structural configuration may enhance its reactivity and biological activity compared to other similar compounds. The presence of the methylsulfonyl group is particularly significant, as it is known to influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes crucial for bacterial survival. The mechanism likely involves the inhibition of bacterial enzymes, leading to disrupted metabolic processes.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can modulate cellular pathways involved in cancer cell proliferation. It may interact with receptors or enzymes that play critical roles in tumor growth and metastasis, leading to reduced viability of cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This inhibition can trigger a cascade of biochemical events that ultimately affect cell signaling pathways related to growth and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

| Cell Line | IC50 (mM) |

|---|---|

| MDA-MB-231 | 0.08 ± 0.01 |

| WiDr | 0.0042 ± 0.000 |

| GL261-luc2 | 0.11 ± 0.00 |

These results indicate potent anticancer activity, particularly against aggressive cancer types like breast cancer .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that the compound has a favorable absorption profile, allowing it to penetrate biological membranes effectively due to its lipophilic nature.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinic acid derivatives but stands out due to its unique methylsulfonyl group. This comparison highlights differences in stability, solubility, and biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl isonicotinate | Lacks methylsulfonyl group | Moderate antimicrobial effects |

| Methylsulfonyl isonicotinate | Similar structure | Enhanced anticancer properties |

| This compound | Unique combination of functional groups | Potent antimicrobial & anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.